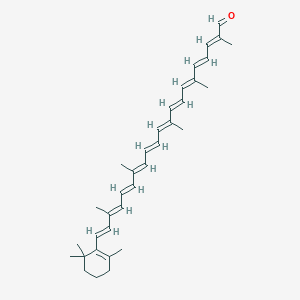

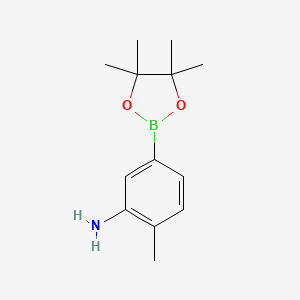

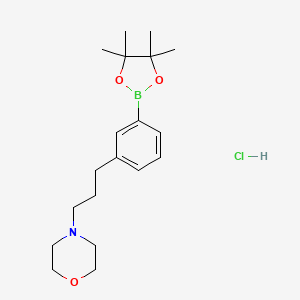

![molecular formula C12H15Cl2N3O B1519972 2-Amino-N-[2-(5-chloro-1H-indol-3-YL)ethyl]-acetamide hydrochloride CAS No. 1158282-91-7](/img/structure/B1519972.png)

2-Amino-N-[2-(5-chloro-1H-indol-3-YL)ethyl]-acetamide hydrochloride

Vue d'ensemble

Description

2-Amino-N-[2-(5-chloro-1H-indol-3-YL)ethyl]-acetamide hydrochloride is a biochemical compound used for proteomics research . It contains an indole moiety, which is a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and have various biologically vital properties .

Synthesis Analysis

Indole derivatives are synthesized using various methods. For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield . The reaction was also catalyzed by L-proline, Amberlite, IRA-400 Cl resin, and polyaniline-fluoroboric acid-dodecyl hydrogen sulfate salt .Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), making them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis

The chemical reactions involving indole derivatives are diverse. For instance, N-Alkylanilines were used in excess to avoid the formation of bis(indolyl)alkanes .Physical And Chemical Properties Analysis

Indole derivatives are physically crystalline and colorless in nature with specific odors . They are important types of molecules and natural products .Applications De Recherche Scientifique

-

Synthesis of Indole Derivatives

- Field : Organic Chemistry

- Application : Indole derivatives play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . They show various biologically vital properties .

- Method : The synthesis of indole derivatives involves various methods, including the Mori–Ban–Hegedus indole synthesis .

- Results : The synthesis of indole derivatives has attracted increasing attention in recent years due to their importance in cell biology .

-

Biological Potential of Indole Derivatives

- Field : Pharmaceutical Sciences

- Application : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Method : Researchers synthesize a variety of indole derivatives to screen different pharmacological activities .

- Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

-

Aldosterone Synthase Inhibition

- Field : Pharmacology

- Application : Aldosterone synthase (CYP11B2) inhibition is a promising mechanism to lower arterial blood pressure .

- Method : Human clinical studies were conducted with LCI699, a compound related to indole derivatives .

- Results : The studies established aldosterone synthase (CYP11B2) inhibition as a promising novel mechanism to lower arterial blood pressure .

-

Multicomponent Reactions

- Field : Organic Chemistry

- Application : Indoles are used in multicomponent reactions, which are a type of chemical reaction where three or more reactants combine to form a product .

- Method : N-Alkylanilines were used in excess to avoid the formation of bis(indolyl)alkanes .

- Results : The reaction was also catalyzed by L-proline, Amberlite, IRA-400 Cl resin, and polyaniline-fluoroboric acid-dodecyl hydrogen sulfate salt (PANI-HBF4) .

-

Anti-Inflammatory Activity

- Field : Pharmaceutical Sciences

- Application : Indomethacin analogs of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole were synthesized and assessed for their in vitro COX-2 inhibitory act as well as in vivo anti-inflammatory activity .

- Method : Indomethacin analogs of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole were synthesized .

- Results : The synthesized compounds showed promising anti-inflammatory activity .

- Synthesis of Selected Alkaloids

- Field : Organic Chemistry

- Application : Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- Method : To diminish the isomerization of the 3-methyleneindoline to the 3-methylindole in the Mori–Ban–Hegedus indole synthesis, it was essential to change the base from K2CO3 to Ag2CO3 .

- Results : Upon using Ag2CO3 in the Heck reaction, this approach was much quicker, and the reaction could be performed at ambient temperature .

Orientations Futures

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Propriétés

IUPAC Name |

2-amino-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O.ClH/c13-9-1-2-11-10(5-9)8(7-16-11)3-4-15-12(17)6-14;/h1-2,5,7,16H,3-4,6,14H2,(H,15,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRRIIPDVLCNKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)CCNC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-N-[2-(5-chloro-1H-indol-3-YL)ethyl]-acetamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

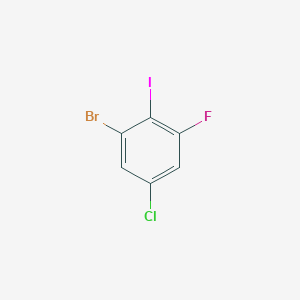

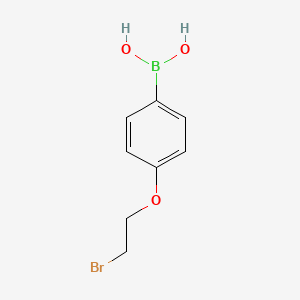

![1-tert-Butyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B1519893.png)

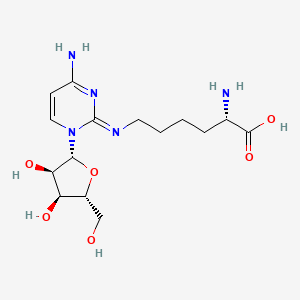

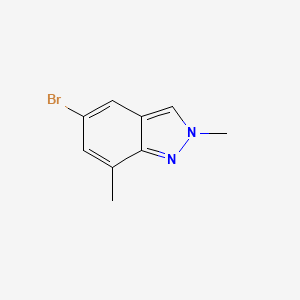

![2-bromo-6-[(1S)-1-ethoxyethoxy]naphthalene](/img/structure/B1519903.png)

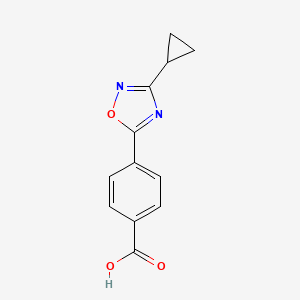

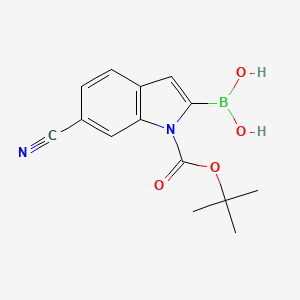

![4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride](/img/structure/B1519909.png)